molecular formula C8H5BrF4O B1395685 5-Fluoro-2-(trifluoromethoxy)benzyl bromide CAS No. 1092460-88-2

5-Fluoro-2-(trifluoromethoxy)benzyl bromide

Cat. No.: B1395685
CAS No.: 1092460-88-2
M. Wt: 273.02 g/mol
InChI Key: VUUGICQPCOWAIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide typically involves the bromination of 5-Fluoro-2-(trifluoromethoxy)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromide to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzaldehyde and benzoic acid derivatives.

    Reduction: The major product is 5-Fluoro-2-(trifluoromethoxy)toluene.

Scientific Research Applications

5-Fluoro-2-(trifluoromethoxy)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzyl bromide involves its ability to act as an electrophile. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it useful in the study of enzyme inhibition and receptor binding. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide
  • 2,5-Bis(trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide

Comparison

5-Fluoro-2-(trifluoromethoxy)benzyl bromide is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it different from other similar compounds. The trifluoromethoxy group increases the compound’s lipophilicity and electron-withdrawing ability, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUGICQPCOWAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697748
Record name 2-(Bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-88-2
Record name 2-(Bromomethyl)-4-fluoro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Reactant of Route 5
5-Fluoro-2-(trifluoromethoxy)benzyl bromide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-(trifluoromethoxy)benzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.